molecular formula C21H22N4O3 B2855070 N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1326920-01-7

N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2855070
CAS No.: 1326920-01-7
M. Wt: 378.432
InChI Key: HMBLMDLKLNXJAD-UHFFFAOYSA-N
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Description

This compound features a hybrid scaffold combining a 1,2,4-oxadiazole ring, a dihydropyridinone moiety, and an N-cyclopentyl acetamide group. The cyclopentyl group on the acetamide tail likely improves metabolic stability compared to linear alkyl chains.

Properties

IUPAC Name

N-cyclopentyl-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14-5-4-6-15(11-14)20-23-21(28-24-20)16-9-10-19(27)25(12-16)13-18(26)22-17-7-2-3-8-17/h4-6,9-12,17H,2-3,7-8,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBLMDLKLNXJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions

    Oxadiazole Formation: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Pyridinone Introduction: The pyridinone ring can be introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Cyclopentyl Group Attachment: The final step involves the alkylation of the intermediate compound with a cyclopentyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide, and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914)

  • Core Differences: Replaces the dihydropyridinone with a 4-methylthiazole ring and introduces a 3-hydroxypiperidinyl group on the oxadiazole.
  • The hydroxypiperidinyl group improves solubility via its hydroxyl group, contrasting with the target compound’s lipophilic 3-methylphenyl substituent.
  • Biological Relevance : Demonstrated potent PI3Kγ inhibition (IC₅₀ = 6.2 nM) and oral efficacy in inflammatory models, suggesting that polar substituents can enhance target engagement despite reduced lipophilicity .

N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide

  • Core Differences: Features a 1,2,4-triazole ring instead of oxadiazole and a dichlorophenoxyacetamide tail.
  • The 2,4-dichlorophenoxy group introduces strong electron-withdrawing effects, which could reduce metabolic stability but enhance halogen-bonding interactions .
  • Hypothetical Trade-offs : Higher molecular weight (≈465 g/mol) and Cl substituents may increase toxicity risks compared to the target compound’s simpler methylphenyl group.

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

  • Core Differences : Substitutes cyclopentyl with 4-fluorobenzyl and replaces 3-methylphenyl with cyclopropyl on the oxadiazole.
  • Cyclopropane’s ring strain may increase reactivity, posing stability challenges absent in the target compound’s 3-methylphenyl group .

(S)-2,2,2-trifluoro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide

  • Core Differences : Utilizes a trifluoroacetamide group and o-tolyl substituent instead of cyclopentyl and 3-methylphenyl.
  • Functional Impact: Trifluoromethyl groups enhance metabolic stability via C-F bond resistance to oxidation but may reduce aqueous solubility .

2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)

  • Core Differences: Incorporates a thioether linkage and a dihydrothienopyridine moiety.
  • Functional Impact: The thioether increases lipophilicity, favoring blood-brain barrier penetration but risking off-target interactions . Dihydrothienopyridine’s sulfur atom may alter electronic profiles compared to the dihydropyridinone’s carbonyl group, affecting redox properties .

Biological Activity

N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclopentyl group with a dihydropyridine and an oxadiazole moiety. The chemical structure can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2
PropertyValue
Molecular Weight350.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
LogP (Partition Coefficient)3.5

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism of action is believed to involve the inhibition of cell cycle progression and modulation of apoptosis-related proteins.

Case Study: MCF7 Cell Line

In a study conducted by , the compound was tested against MCF7 spheroids, revealing a cytotoxicity percentage of approximately 70% at a concentration of 50 µM. The results suggest that the compound effectively disrupts cellular integrity in tumor environments.

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory effects. It appears to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is crucial for potential therapeutic applications in diseases characterized by chronic inflammation.

The anti-inflammatory activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.

Pharmacological Studies

Recent pharmacological studies have aimed to elucidate the compound's pharmacokinetics and toxicity profile. These studies indicate that the compound has favorable absorption characteristics and a moderate half-life, making it a candidate for further drug development.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh (MCF7: 70% cytotoxicity at 50 µM)
Anti-inflammatorySignificant inhibition of TNF-α release
AntimicrobialActive against multiple strainsPreliminary data

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